

Commercial Availability and Technical Guide for (2S,5S)-2,5-dimethylmorpholine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2S,5S)-2,5-dimethylmorpholine

Cat. No.: B170494

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and synthetic applications of **(2S,5S)-2,5-dimethylmorpholine**. This chiral molecule is a valuable building block in pharmaceutical research and development, particularly in the design and synthesis of novel drug candidates.

Commercial Availability

(2S,5S)-2,5-dimethylmorpholine is readily available from a variety of chemical suppliers. It is typically offered in research quantities, with purities generally ranging from 95% to over 97%. For larger-scale manufacturing needs, several suppliers also offer custom synthesis and bulk quantity options.

Table 1: Commercial Suppliers of **(2S,5S)-2,5-dimethylmorpholine**

Supplier	Purity	Available Quantities	CAS Number
ChemShuttle	95%	500mg, 1g, 5g, 10g	1258277-12-1 [1]
Advanced ChemBlocks	97%	Inquire for details	1258277-12-1
BLD Pharm	Inquire for details	Inquire for details	1258277-12-1
ChemicalBook	95%~99.99%	Inquire for details	1258277-12-1
ECHEMI	Inquire for details	Inquire for details	1258277-12-1

Physicochemical and Spectroscopic Data

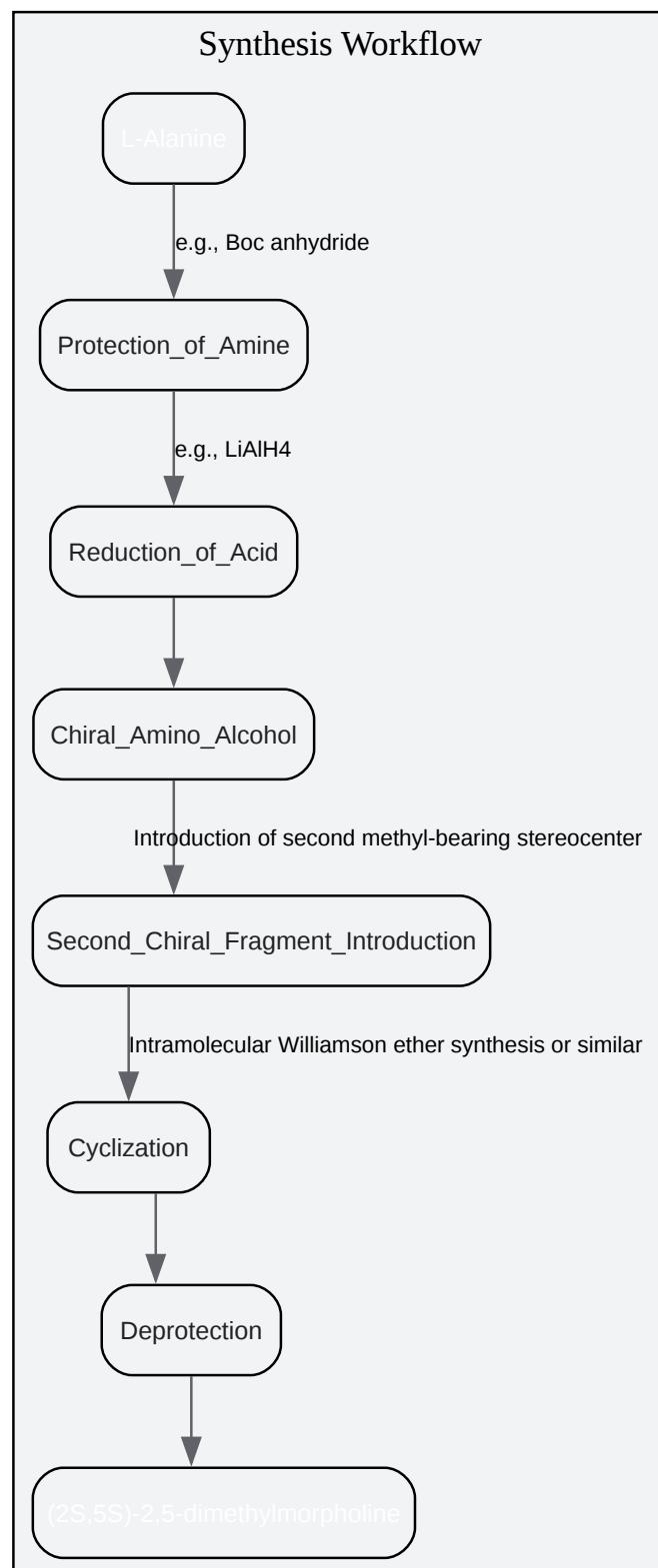
A comprehensive understanding of the physicochemical and spectroscopic properties of **(2S,5S)-2,5-dimethylmorpholine** is essential for its effective use in research and development.

Table 2: Physicochemical Properties of **(2S,5S)-2,5-dimethylmorpholine**

Property	Value	Source
Molecular Formula	C6H13NO	PubChem[2]
Molecular Weight	115.17 g/mol	PubChem[2]
CAS Number	1258277-12-1	PubChem[2]
Appearance	Liquid	CymitQuimica[3]
Boiling Point	150.8±15.0 °C at 760 mmHg	ChemSrc[4]
Density	0.9±0.1 g/cm3	ChemSrc[4]
Flash Point	50.1±9.8 °C	ChemSrc[4]
Storage Temperature	2-8°C	ChemShuttle[1]
SMILES	C[C@H]1CO--INVALID-LINK-- CN1	ChemShuttle[1]
InChI Key	RPSYMAMREDJAES- WDSKDSINSA-N	PubChem[2]

Table 3: Spectroscopic Data References for **(2S,5S)-2,5-dimethylmorpholine**

Spectrum Type	Available From
¹ H NMR	ChemicalBook
¹³ C NMR	ChemicalBook
Mass Spectrum	ChemicalBook
IR Spectrum	ChemicalBook


Experimental Protocols

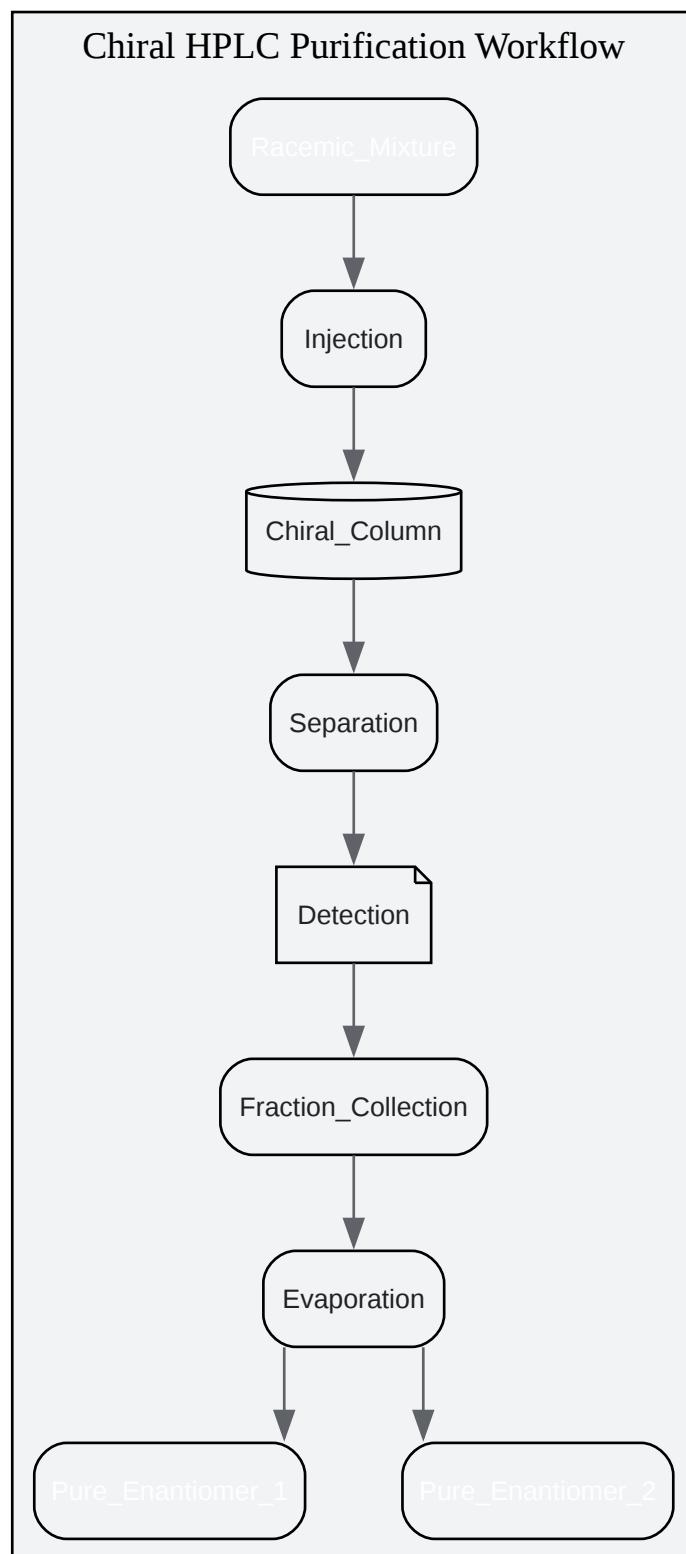
The following sections provide detailed experimental protocols for the synthesis and purification of **(2S,5S)-2,5-dimethylmorpholine** and its derivatives, based on established methodologies.

General Enantioselective Synthesis of cis-2,5-Disubstituted Morpholines

While a specific, detailed protocol for the direct synthesis of **(2S,5S)-2,5-dimethylmorpholine** is not readily available in peer-reviewed literature, a general and efficient method for the stereoselective synthesis of trans-2,5-disubstituted morpholines has been described. This can be adapted for the synthesis of the cis isomer by selecting appropriate starting materials and reaction conditions. A plausible synthetic route could start from L-alanine, a readily available chiral precursor.

Conceptual Workflow for the Synthesis of **(2S,5S)-2,5-dimethylmorpholine** from L-Alanine:

[Click to download full resolution via product page](#)


Caption: Conceptual synthesis workflow for **(2S,5S)-2,5-dimethylmorpholine**.

Purification of cis-Dimethylmorpholine Enantiomers by Chiral HPLC

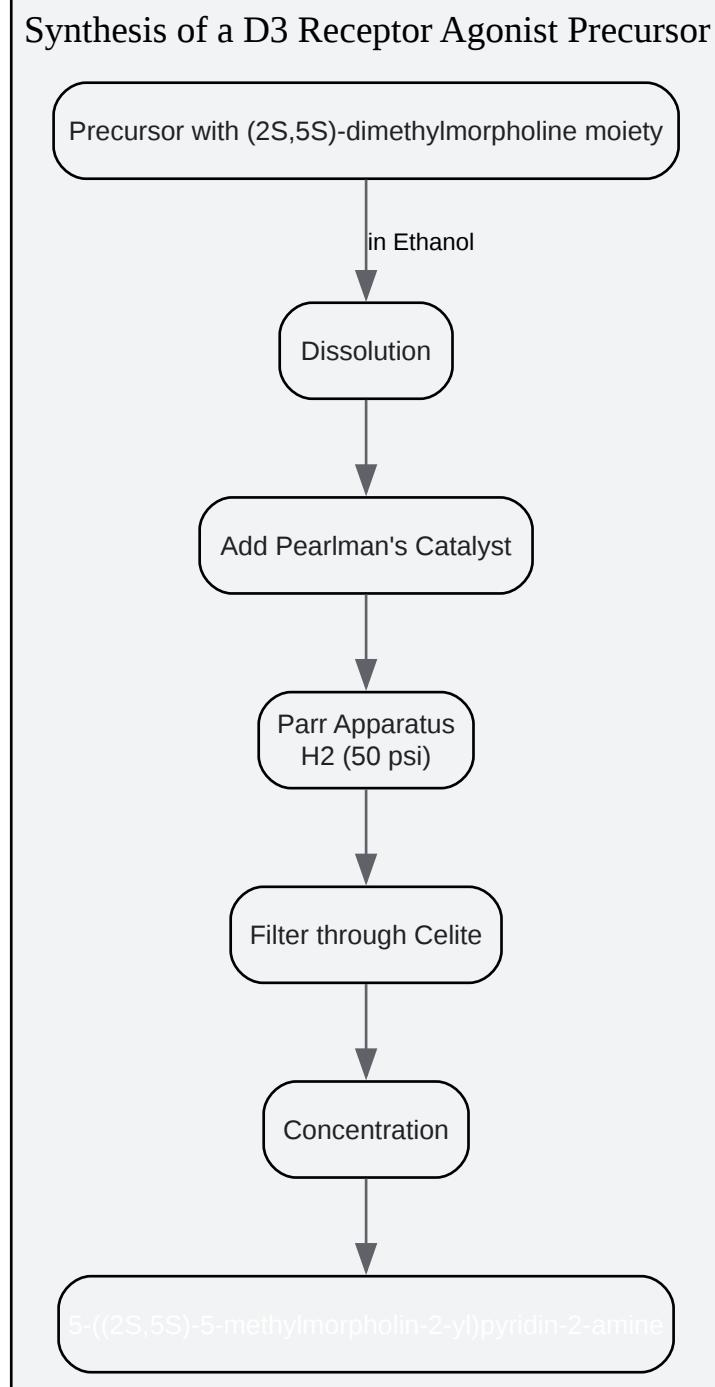
The separation of enantiomers is crucial for obtaining enantiopure **(2S,5S)-2,5-dimethylmorpholine**. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for this purpose.

Methodology:

- **Column Selection:** A variety of chiral stationary phases are commercially available. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating chiral amines.
- **Mobile Phase:** A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape.
- **Optimization:** The separation is optimized by adjusting the ratio of the non-polar and polar solvents and the concentration of the amine additive to achieve baseline resolution of the enantiomers.
- **Detection:** A UV detector is commonly used for detection.

[Click to download full resolution via product page](#)

Caption: General workflow for chiral HPLC purification.


Application in Drug Discovery: Synthesis of a D3 Receptor Agonist Precursor

(2S,5S)-2,5-dimethylmorpholine serves as a key chiral building block in the synthesis of novel drug candidates. A notable example is its use in the development of selective dopamine D3 receptor (D3R) agonists. The fixed (2S,5S) stereochemistry of the morpholine ring is crucial for the desired pharmacological activity of the final compounds.

The following protocol details the synthesis of a key intermediate, 5-((2S,5S)-5-methylmorpholin-2-yl)pyridin-2-amine, which is a precursor for a series of D3R agonists.

Experimental Protocol:

- Reaction: Catalytic hydrogenation of a precursor molecule.
- Starting Material: A solution of the precursor (e.g., a nitro-substituted pyridine derivative with the **(2S,5S)-2,5-dimethylmorpholine** moiety attached).
- Catalyst: Pearlman's catalyst (Palladium hydroxide on carbon, 20 wt. %).
- Solvent: Ethanol.
- Procedure:
 - The starting material is dissolved in ethanol in a hydrogenation flask.
 - Pearlman's catalyst is added to the solution.
 - The reaction mixture is placed in a Parr apparatus and subjected to a hydrogen gas atmosphere (e.g., 50 psi).
 - The reaction is shaken for a specified time (e.g., 1 hour) until completion.
 - The reaction mixture is then filtered through a pad of celite to remove the catalyst.
 - The filtrate is concentrated under reduced pressure to yield the desired product, 5-((2S,5S)-5-methylmorpholin-2-yl)pyridin-2-amine.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a D3R agonist precursor.

This technical guide demonstrates that **(2S,5S)-2,5-dimethylmorpholine** is a commercially accessible and synthetically versatile chiral building block with direct applications in the

development of novel therapeutics. The provided data and protocols offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for (2S,5S)-2,5-dimethylmorpholine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b170494#commercial-availability-of-2s-5s-2-5-dimethylmorpholine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com